Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate
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Overview
Description
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate typically involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde or ketone, followed by the introduction of a methylthio group and esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazone group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s methylthio group may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl ({[2-(4-chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetate
- Methyl ({[2-(4-nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetate
- Methyl ({[2-(4-methoxyphenyl)hydrazinylidene]methyl}sulfanyl)acetate
Uniqueness
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
87942-18-5 |
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Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
methyl 2-[[(4-methylphenyl)hydrazinylidene]methylsulfanyl]acetate |
InChI |
InChI=1S/C11H14N2O2S/c1-9-3-5-10(6-4-9)13-12-8-16-7-11(14)15-2/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
VZAYLEPNMGYJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=CSCC(=O)OC |
Origin of Product |
United States |
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